molecular formula C13H19NO B3112064 [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol CAS No. 1877308-61-6

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

Cat. No.: B3112064
CAS No.: 1877308-61-6
M. Wt: 205.30
InChI Key: MQIQTRXCBIVWTN-YPMHNXCESA-N
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Description

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate or key precursor for the development of more complex molecules. Chiral pyrrolidine scaffolds are frequently employed in the design of active pharmaceutical ingredients due to their presence in numerous biologically active compounds . For instance, structurally similar cis-pyrrolidine compounds have been identified as potent pharmacophores for inhibiting neuronal nitric oxide synthase (nNOS), a target for neurodegenerative therapeutics . Furthermore, analogous benzyl-pyrrolidine structures are utilized in the preparation of chiral ligands, such as phosphine ligands for asymmetric catalysis . The specific stereochemistry of the (3S,4S) configuration is critical, as the three-dimensional orientation of functional groups directly influences biological activity and binding efficiency to target proteins . The compound features a benzyl group on the nitrogen and a hydroxymethyl group on the chiral pyrrolidine ring, making it a valuable building block for further chemical modification. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIQTRXCBIVWTN-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Reduction of the Intermediate: The final step involves the reduction of the intermediate compound to obtain [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide (NaOH) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can

Biological Activity

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol is a chiral compound characterized by its pyrrolidine ring structure. This compound has garnered attention in various biological and pharmaceutical studies due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol is C13H19NOC_{13}H_{19}NO. The compound features a hydroxymethyl group attached to a pyrrolidine ring, which is further substituted with a benzyl and a methyl group. The stereochemistry is crucial for its biological activity, as the specific configuration can influence receptor interactions and overall efficacy.

The biological activity of [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol primarily revolves around its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures may act as modulators of neurotransmitter release or receptor activity, particularly in the central nervous system (CNS) .

Pharmacological Studies

  • In Vitro Studies : Preliminary studies have shown that [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol exhibits affinity for certain receptors involved in neurotransmission. For instance, it may enhance the release of dopamine or serotonin in neuronal cultures, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate that it can cross the blood-brain barrier effectively, leading to significant behavioral changes in models of anxiety and depression .

Case Study 1: Neuroprotective Effects

A study conducted on rats demonstrated that administration of [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The compound was found to lower levels of pro-inflammatory cytokines and enhance synaptic plasticity markers .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of this compound. In a formalin-induced pain model, [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol significantly reduced pain responses compared to controls, suggesting potential as an alternative pain management therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationEnhances dopamine/serotonin release
NeuroprotectionReduces neuroinflammation; improves cognition
Analgesic EffectSignificant reduction in pain responses

Scientific Research Applications

[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring structure that has applications in pharmaceutical research, specifically in the synthesis of drugs. The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring, introduction of the benzyl group, and reduction of the intermediate.

Synthesis and Reactions

Synthesis : The creation of the pyrrolidine ring typically involves cyclization of precursors under acidic or basic conditions. The benzyl group is introduced using benzyl halides in the presence of a base to facilitate nucleophilic substitution. The final step is the reduction of the intermediate compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Reactions : [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction Further reduction can lead to different alcohol derivatives using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution The benzyl group can be substituted with other functional groups using benzyl halides in the presence of a base like sodium hydroxide (NaOH) for nucleophilic substitution reactions.

The specific products formed depend on the conditions and reagents used.

Related Compounds

Some related compounds include:

  • Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate, with the molecular formula C14H19NO2 .
  • (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol, with the molecular formula C12H17NO .
  • 6-[(3s,4s)-1-Benzyl-4-Methylpyrrolidin-3-Yl]-1-(1-Methylethyl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One, with the molecular formula C20H25N5O .
  • ((2R,4S)-1-Benzyl-4-methylpyrrolidin-2-yl)methanol, with the molecular formula C13H19NO .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs are compared based on substituents, molecular properties, and applications:

Table 1: Comparative Analysis of Pyrrolidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties Applications/Notes
[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]methanol (Target) C${13}$H${19}$NO 205.3 4-methyl, 3-hydroxymethyl Higher lipophilicity; enhanced metabolic stability Potential CNS drug intermediate; improved BBB penetration
[(3S,4S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol C${13}$H${19}$NO$_2$ 221.3 4-hydroxymethyl, 3-hydroxymethyl Increased solubility (dual -OH); lower logP Solubility enhancer; prodrug design
(3S,4S)-1-Benzylpyrrolidine-3,4-diol C${11}$H${15}$NO$_2$ 193.2 3,4-diol High polarity; acidic protons (pKa ~9-10) Chiral building block; precursor for asymmetric synthesis
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol C${20}$H${26}$N$2$O$3$S 374.5 4-[(R)-phenylethylamino], 1-tosyl Bulky substituents; stereochemical complexity Kinase inhibitor intermediates; requires precise stereocontrol

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target’s methyl group reduces polarity (logP ~1.5–2.0) compared to dihydroxymethyl (logP ~0.5–1.0) and diol (logP ~-0.5) analogs, favoring membrane permeability.
  • Solubility : Dihydroxymethyl and diol derivatives exhibit higher aqueous solubility due to -OH groups, making them suitable for formulations requiring hydrophilicity .
  • Metabolic Stability : Methyl groups resist oxidation compared to hydroxymethyl, which may undergo glucuronidation or sulfation, altering pharmacokinetics.

Stereochemical Analysis

The (3S,4S) configuration is crucial for enantioselective interactions. highlights the importance of parameters like Rogers’s η and Flack’s x in resolving chirality, particularly for near-centrosymmetric structures . Misassignment of stereochemistry in analogs (e.g., tosyl derivatives) could lead to false activity profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, and how is stereochemical purity ensured?

  • Methodological Answer : A common approach involves stereoselective reduction of precursors derived from chiral tartaric acid or pyrrolidine derivatives. For example, (3S,4S)-1-benzylpyrrolidine-3,4-diol is synthesized via condensation of L-tartaric acid with benzylamine followed by NaBH₄–BF₃·Et₂O reduction to preserve stereochemistry . Methylation at the 4-position can be achieved using methylating agents like iodomethane under basic conditions. Purification via recrystallization (e.g., methanol/ethanol) ensures enantiomeric excess >95% .

Q. Which analytical techniques are critical for characterizing [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry via coupling constants (e.g., vicinal protons in pyrrolidine ring).
  • HPLC : Chiral columns (e.g., cellulose-based) resolve enantiomers to verify stereochemical purity .
  • X-ray Crystallography : Used to resolve absolute configuration, as demonstrated for structurally similar pyrrolidine-diol derivatives .

Q. How does solvent polarity impact the solubility and stability of [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer : The compound is moderately polar due to the hydroxyl and benzyl groups. Solubility is highest in methanol, ethanol, and DMF, with limited solubility in non-polar solvents like hexane. Stability studies in DMSO show no degradation over 48 hours at 25°C, but acidic/basic conditions may hydrolyze the benzyl group .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical assignments for pyrrolidine derivatives like [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer : Discrepancies in enantiomeric excess (ee) often arise from near-centrosymmetric crystal structures. Rogers’ η parameter may overestimate chirality in such cases, while Flack’s x parameter (based on twin-component scattering) provides more reliable enantiomorph-polarity estimates . Cross-validation using circular dichroism (CD) and vibrational optical activity (VOA) spectra is recommended .

Q. How can computational modeling predict the biological activity of [(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer :

  • Docking Studies : Molecular docking into target proteins (e.g., enzymes with pyrrolidine-binding pockets) assesses binding affinity. For example, (3S,4S)-configured inhibitors show enhanced bioactivity due to intramolecular hydrogen bonding between the hydroxyl and adjacent groups .
  • DFT Calculations : Predict dipole moments and charge distribution, which correlate with membrane permeability .

Q. What experimental designs resolve conflicting data on synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 60–85%) may stem from competing side reactions (e.g., over-reduction or benzyl group cleavage). Design of Experiments (DoE) optimizing temperature, stoichiometry (e.g., NaBH₄ equivalents), and reaction time (e.g., 6–24 hours) identifies robust conditions . Kinetic monitoring via in-situ FTIR or HPLC tracks intermediate formation .

Q. How does the (3S,4S) configuration influence intermolecular interactions in solid-state structures?

  • Methodological Answer : X-ray studies of analogous pyrrolidine-diols reveal intramolecular hydrogen bonds (O–H···N) stabilizing the chair conformation. The benzyl group contributes to π-π stacking in crystal lattices, affecting melting points (e.g., 95°C for related diols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol

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